Mexedrone (hydrochloride)

Monoamine transporters Reuptake inhibition IC50

Forensic labs often struggle to distinguish synthetic cathinone isomers using generic standards, risking misidentification. Mexedrone hydrochloride (CRM) resolves this with unique monoclinic P2₁/c crystallography (a=14.3579 Å, b=7.2514 Å, c=14.6575 Å, β=112.581°) and distinct MS fragmentation, enabling definitive differentiation from N-methoxymephedrone and other cathinones. Supplied with ISO 17025 traceability for method validation and courtroom admissibility, it ensures experimental reproducibility across GC-MS, LC-QTOF-MS, and NMR platforms.

Molecular Formula C12H17NO2 · HCl
Molecular Weight 243.7
Cat. No. B1164691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMexedrone (hydrochloride)
Synonyms3-methoxy-2-(methylamino)-1-(p-tolyl)propan-1-one, monohydrochloride
Molecular FormulaC12H17NO2 · HCl
Molecular Weight243.7
Structural Identifiers
SMILESCC1=CC=C(C(C(NC)COC)=O)C=C1.Cl
InChIInChI=1S/C12H17NO2.ClH/c1-9-4-6-10(7-5-9)12(14)11(13-2)8-15-3;/h4-7,11,13H,8H2,1-3H3;1H
InChIKeyCZHKRQUFWDRDIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mexedrone (Hydrochloride) Reference Standard


Mexedrone hydrochloride (IUPAC: 3-methoxy-2-(methylamino)-1-(4-methylphenyl)propan-1-one hydrochloride) is a synthetic cathinone derivative and the alpha-methoxy analogue of mephedrone [1]. First reported in 2015, it was marketed as a non-controlled mephedrone alternative and has since been utilized as a certified reference material for analytical, forensic, and research applications [2]. The compound is supplied as a high-purity hydrochloride salt and is structurally categorized as a β-ketophenethylamine [3].

Why Mexedrone (Hydrochloride) Substitution Fails


Despite sharing the β-ketophenethylamine backbone, synthetic cathinones exhibit pronounced divergence in monoamine transporter interactions, metabolic fate, and analytical signatures. Mexedrone's α-methoxy substitution confers a distinct pharmacological profile—weak, non-selective reuptake inhibition and selective serotonin releasing activity—that differs fundamentally from mephedrone's potent releasing actions at dopamine, norepinephrine, and serotonin transporters [1]. Furthermore, mexedrone is analytically distinguishable from its positional isomer N-methoxymephedrone, which displays full substrate-type releasing efficacy across all three transporters [1]. Generic substitution without verification of identity, purity, and activity risks experimental irreproducibility and forensic misidentification.

Mexedrone (Hydrochloride) Differentiation Evidence


Monoamine Reuptake Inhibition

Mexedrone inhibits dopamine (DAT), norepinephrine (NET), and serotonin (SERT) reuptake with IC50 values in the low micromolar range, whereas mephedrone exhibits markedly greater potency at DAT and NET [1][2]. The α-methoxy substitution of mexedrone reduces affinity for monoamine transporters compared to the parent structure.

Monoamine transporters Reuptake inhibition IC50

Transporter-Mediated Release Profile

Mexedrone is devoid of releasing activity at DAT and NET and acts as a weak serotonin releasing agent (SRA) with an EC50 of 2525 nM [1]. In contrast, mephedrone is a potent substrate‑type releaser at all three transporters [2].

Monoamine release SERT EC50

Differentiation from N-Methoxymephedrone

Mexedrone and its positional isomer N‑methoxymephedrone display distinct transporter activity profiles despite identical molecular formulas [1]. Mexedrone is a weak, non‑selective uptake blocker with weak SERT release, whereas N‑methoxymephedrone acts as a fully efficacious substrate‑type releasing agent at DAT, NET, and SERT with EC50 values in the low micromolar range [1].

Positional isomers Transporter activity Analytical differentiation

Phase I Metabolic Markers

In vitro incubation of mexedrone with human liver microsomes yields three primary phase I metabolites via hydroxylation (M1) and N‑/O‑dealkylation (M2, M3) [1]. Unlike mephedrone, mexedrone remains largely unmetabolized, with unchanged parent compound and hydroxylated metabolites identified as the most appropriate intake markers [1].

Metabolism Phase I biotransformation LC‑MS/MS

Crystallographic Identification

The crystal structure of mexedrone hydrochloride has been determined by single‑crystal X‑ray diffraction, yielding unit cell parameters and space group that serve as definitive identification criteria [1]. This structural data differentiates mexedrone from other hydrochloride cathinones (e.g., hexen, ephylone, 4‑chlorobutylcathinone) and its positional isomer N‑methoxymephedrone [1].

Crystallography Forensic analysis Reference standards

Mexedrone (Hydrochloride) Application Scenarios


Confirmatory Forensic Identification

Forensic laboratories can utilize the unique crystallographic parameters (monoclinic P21/c, unit cell a = 14.3579 Å, b = 7.2514 Å, c = 14.6575 Å, β = 112.581°) and distinct mass spectral fragmentation patterns of mexedrone hydrochloride to differentiate it from positional isomers (e.g., N‑methoxymephedrone) and other cathinone derivatives [1]. The availability of certified reference material (CRM) with ISO 17025 traceability ensures method validation and courtroom admissibility .

Pharmacological Transporter Interaction Studies

Mexedrone's weak, non‑selective reuptake inhibition (IC50 ~5–9 μM) and selective, low‑potency serotonin release (EC50 2.5 μM) make it a valuable tool for investigating structure‑activity relationships (SAR) in cathinone analogs [2]. Its α‑methoxy modification reduces transporter affinity compared to mephedrone, providing a benchmark for studying the impact of α‑substitution on pharmacological activity.

Doping Control LC-MS/MS Method Development

Based on in vitro metabolic profiling, mexedrone unchanged and its hydroxylated metabolite (M1, m/z 224.1281) are recommended as primary target analytes for anti‑doping and clinical toxicology assays [3]. The distinct metabolic pathway, mediated primarily by CYP2C19, CYP2D6, and CYP1A2, reduces interference from mephedrone metabolites and supports method specificity [3].

Certified Reference Material Procurement

Procurement of mexedrone hydrochloride as a certified reference material (CRM) ensures identity, purity, and stability for calibrating analytical instruments (GC‑MS, LC‑QTOF‑MS, NMR) and for use as a positive control in forensic casework [4]. The compound's well‑characterized spectroscopic and crystallographic data enable cross‑laboratory harmonization of identification protocols [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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